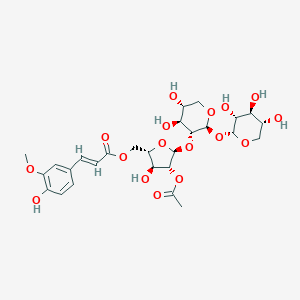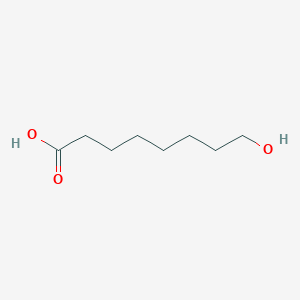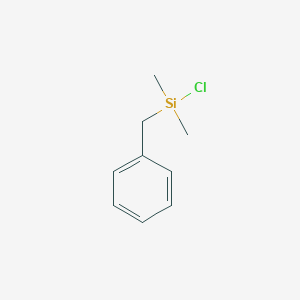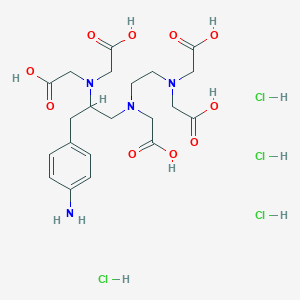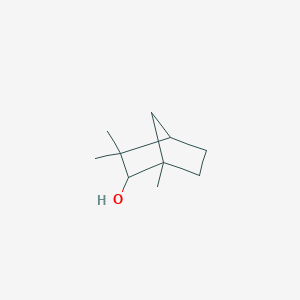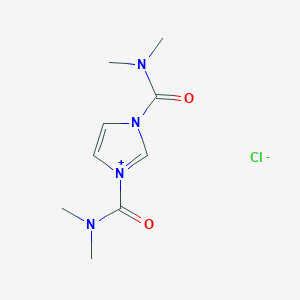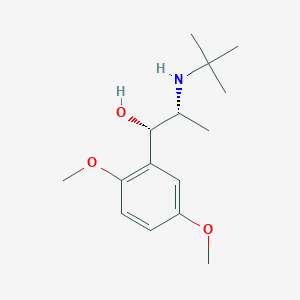
Cyproheptadine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyproheptadine N-Oxide is a derivative of cyproheptadine, a first-generation piperidine antihistamine. Cyproheptadine itself is known for its antagonistic effects on serotonin and histamine receptors, making it useful in treating allergic reactions and stimulating appetite. This compound retains some of these properties but also exhibits unique characteristics due to the presence of the N-oxide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyproheptadine N-Oxide can be synthesized through the oxidation of cyproheptadine. One common method involves using hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a suitable catalyst, such as titanium silicalite (TS-1). The reaction is typically carried out in methanol as the solvent, providing a safer and more efficient process compared to traditional batch reactors .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high purity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various metabolites.
Reduction: It can be reduced back to cyproheptadine under specific conditions.
Substitution: The N-oxide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of titanium silicalite (TS-1) catalyst.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Various nucleophiles can be used depending on the desired derivative.
Major Products:
Oxidation Products: Various N-oxide metabolites.
Reduction Products: Cyproheptadine.
Substitution Products: Derivatives with modified functional groups.
Applications De Recherche Scientifique
Cyproheptadine N-Oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying the behavior of N-oxide compounds.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for potential therapeutic uses, including its role in modulating serotonin and histamine pathways.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.
Mécanisme D'action
Cyproheptadine N-Oxide exerts its effects primarily through its interaction with serotonin and histamine receptors. The N-oxide group enhances its binding affinity and selectivity for these receptors. By competing with free histamine and serotonin, it can modulate various physiological responses, including appetite stimulation and allergic reactions .
Comparaison Avec Des Composés Similaires
Cyproheptadine: The parent compound, known for its antihistamine and antiserotonin properties.
Cyproheptadine alpha-N-Oxide: Another N-oxide derivative with similar properties.
Cyproheptadine beta-N-Oxide: A different isomer with distinct chemical behavior.
Uniqueness: Cyproheptadine N-Oxide is unique due to its specific N-oxide functional group, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAORTASLOWFGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
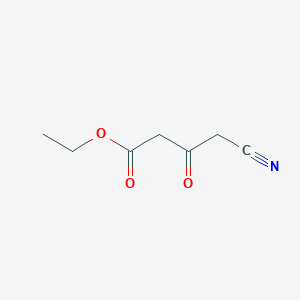
![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)
